

# Application Notes and Protocols for LWY713 in MV4-11 Xenograft Models

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## Compound of Interest

Compound Name: LWY713

Cat. No.: B12379227

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These application notes provide a comprehensive guide for utilizing the potent and selective FMS-like tyrosine kinase 3 (FLT3) PROTAC degrader, **LWY713**, in preclinical MV4-11 xenograft models of acute myeloid leukemia (AML). The protocols outlined below are based on established methodologies for similar compounds and findings from the primary literature on **LWY713**.

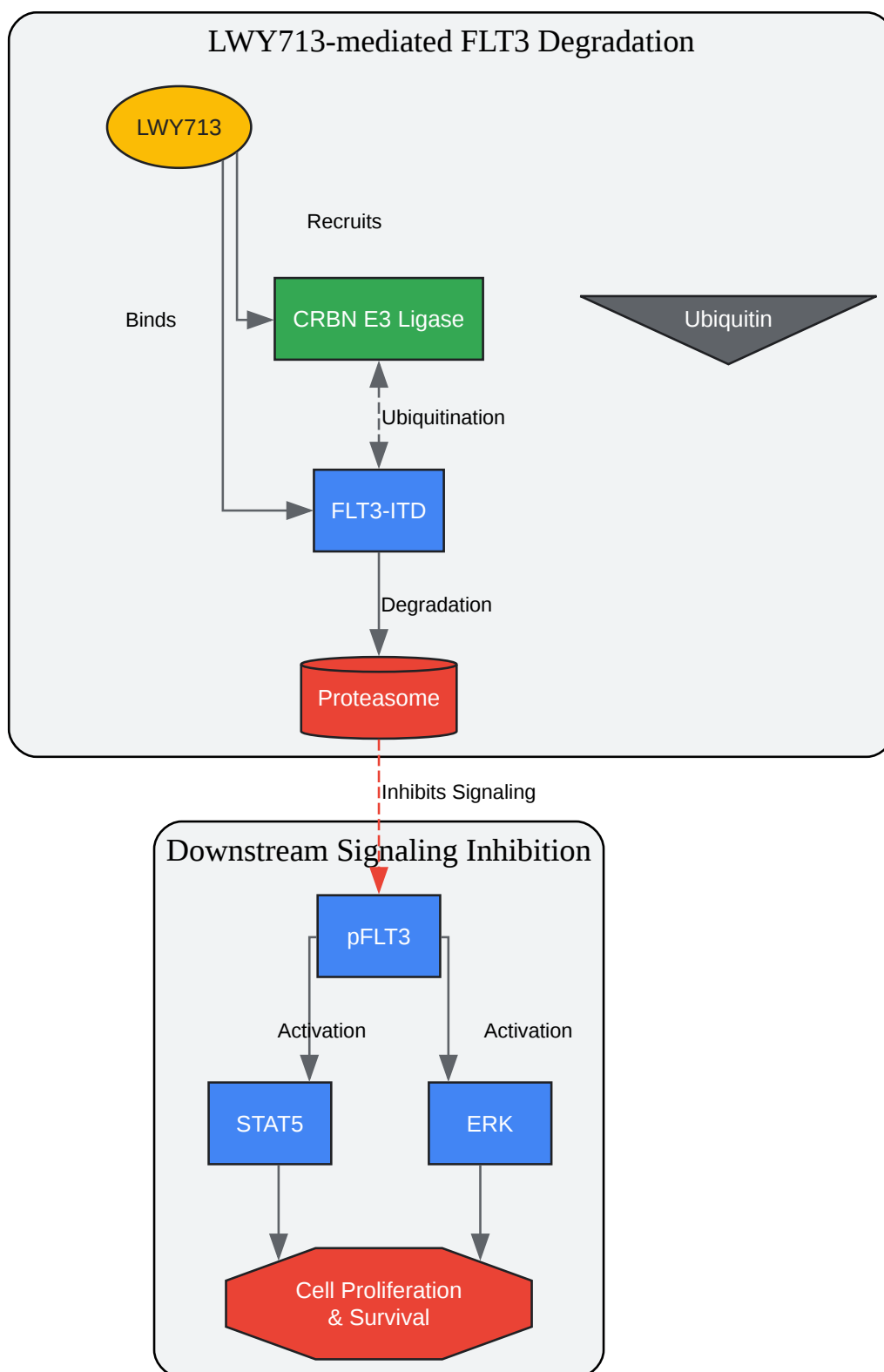
## Introduction to LWY713

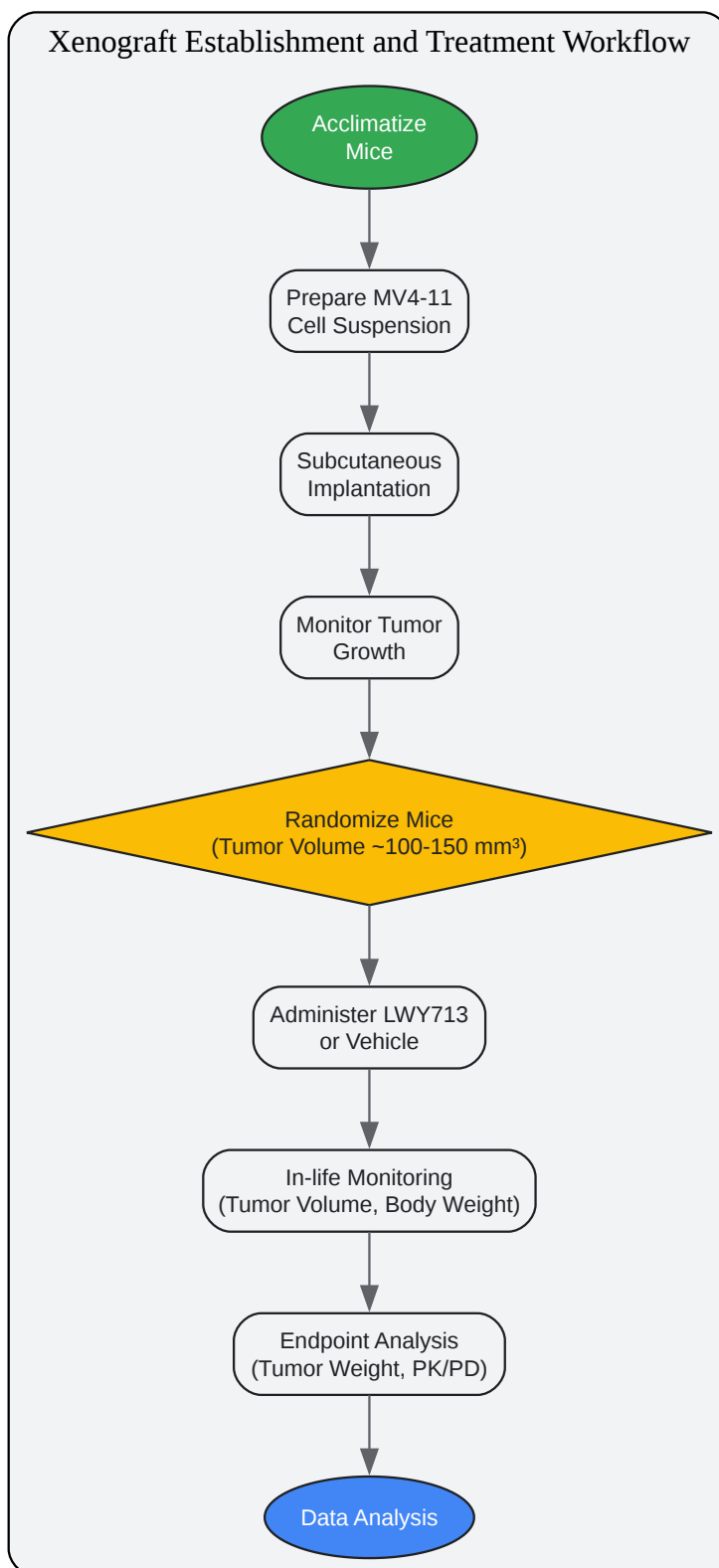
**LWY713** is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of FLT3, a validated therapeutic target in AML.<sup>[1][2]</sup> The MV4-11 cell line, which harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, is a well-established and aggressive model for studying FLT3-driven AML.<sup>[3]</sup> **LWY713** has demonstrated potent in vivo antitumor activity in MV4-11 xenograft models by promoting the degradation of FLT3, thereby inhibiting downstream signaling pathways, suppressing cell proliferation, and inducing apoptosis.<sup>[1][2]</sup>

## Mechanism of Action

**LWY713** is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of FLT3, marking it for degradation by the proteasome. The degradation of FLT3 effectively

abrogates its downstream signaling through pathways such as STAT5 and ERK, leading to cell cycle arrest in the G0/G1 phase and apoptosis in FLT3-dependent AML cells.[1][2]





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## References

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